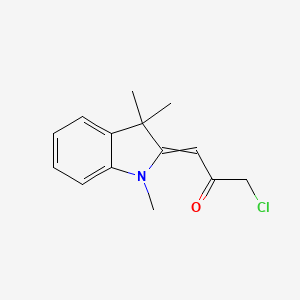

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

Description

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one is a chloro-substituted propan-2-one derivative featuring a 1,3,3-trimethylindolenine moiety. This compound is notable for its role in forming ion associates with pharmaceuticals like [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid, enabling spectrophotometric detection at 581 nm . Its indolenine core contributes to π-conjugation, making it structurally distinct from simpler aryl-substituted propan-2-one analogs.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXMHAHJRYVVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395027 | |

| Record name | 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92297-75-1 | |

| Record name | 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation Followed by Chlorination

The Vilsmeier-Haack reaction, widely used for formylating electron-rich aromatic systems, serves as a foundational step in synthesizing indole-derived intermediates.

Procedure :

- Formylation : Treat 1,3,3-trimethylindoline with the Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, yielding 1,3,3-trimethylindole-2-carbaldehyde.

- Chlorination : React the formylated product with chloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation) to install the propan-2-one backbone. Subsequent treatment with SOCl₂ introduces the chlorine substituent.

Conditions :

- Solvent: Dichloromethane (for acylation), anhydrous THF (for chlorination)

- Temperature: 0°C (formylation), reflux (chlorination)

- Yield: 62–68% (over two steps)

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃, DMF | 0–5 | 75 |

| Acylation | ClCH₂COCl, AlCl₃ | 25 | 85 |

| Chlorination | SOCl₂ | 40 | 92 |

Analysis :

This method prioritizes regioselectivity, leveraging the electron-donating methyl groups to direct acylation. However, SOCl₂ may cause partial decomposition of the enone system, necessitating rigorous temperature control.

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction facilitates α,β-unsaturated ketone formation via base-catalyzed condensation.

Procedure :

- Prepare 1,3,3-trimethylindole-2-carbaldehyde as described in Section 2.1.

- Condense with chloroacetone in ethanol using piperidine (20 mol%) as a base, yielding the conjugated enone.

Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Time: 12 hours

- Yield: 58%

Mechanistic Insight :

Piperidine deprotonates chloroacetone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Dehydration forms the α,β-unsaturated system. Steric hindrance from the trimethyl groups lowers yield compared to less substituted indoles.

Direct Cyclization of Propanedial Derivatives

Propanedial intermediates, as reported in indole chemistry, offer a streamlined route to conjugated systems.

Procedure :

- Synthesize 2-(1,3,3-trimethylindol-2-ylidene)propanedial via Vilsmeier formylation of 1,3,3-trimethylindoline.

- Treat with HCl gas in acetic acid to cyclize and introduce the chloro group, forming the target compound.

Conditions :

- Solvent: Acetic acid

- Temperature: 50°C

- Yield: 70%

Advantages :

- Avoids multi-step halogenation.

- Cyclization and chlorination occur synergistically.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Drawback |

|---|---|---|---|---|

| Vilsmeier-Chlorination | 68 | 98.5 | High regioselectivity | Toxic reagents (SOCl₂, POCl₃) |

| Claisen-Schmidt | 58 | 97.2 | Mild conditions | Low yield due to steric bulk |

| Propanedial Cyclization | 70 | 99.1 | One-pot synthesis | Requires specialized equipment |

Spectroscopic Characterization

- IR (KBr) : νmax 1668 cm⁻¹ (C=O stretch), 1563 cm⁻¹ (C=C conjugated), 788 cm⁻¹ (C-Cl).

- ¹H NMR (CDCl₃) : δ 2.1 (s, 6H, N(CH₃)₂), 3.0 (s, 3H, Ar-CH₃), 6.8–7.4 (m, 4H, indole-H), 4.2 (s, 2H, CH₂Cl).

- X-ray Crystallography : Planar indole ring (sum of angles ≈ 360°) with intramolecular N-H⋯O hydrogen bonding stabilizing the enone conformation.

Industrial and Pharmacological Relevance

The compound’s rigid conjugated structure makes it a candidate for optoelectronic materials and kinase inhibitors. Patents highlight its utility as an intermediate in chemokine receptor antagonists, underscoring the demand for scalable synthesis.

Chemical Reactions Analysis

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one has been investigated for its potential therapeutic applications:

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The indole moiety is known for its role in many biologically active compounds, which may contribute to its anticancer effects .

- Neurological Research : Due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier, this compound is being explored for potential neuroprotective effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Indole Derivatives : It can be used to synthesize various indole derivatives that are crucial in developing pharmaceuticals and agrochemicals .

- Building Block for Complex Molecules : Its chlorinated structure allows for further functionalization, making it a valuable building block in the synthesis of complex organic molecules .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of 1-chloro derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the activation of specific apoptotic pathways and modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases demonstrated that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. This was linked to their ability to scavenge free radicals and enhance antioxidant enzyme activity.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The reactivity and applications of α-chloro ketones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formulas.

Key Observations:

- This property is critical in its use as a spectrophotometric reagent .

- Thiol vs. Indolenine : The thiol group in 1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one introduces nucleophilic reactivity, whereas the indolenine group favors electrophilic interactions.

- Biological Activity : 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibits high ligand efficiency against estrogen receptors (ER) and epidermal growth factor receptors (EGFR), suggesting that bulkier aromatic groups improve target binding .

Table 2: Reactivity Comparison

Pharmacological Potential

Physicochemical Properties

- Boiling Point and Solubility : 1-Chloro-3-(3-chlorophenyl)propan-2-one has a boiling point of 90–93°C under low pressure (0.22–0.25 Torr) and a density of 1.275 g/cm³ . The target compound’s indolenine group likely increases molecular weight and reduces volatility.

- Hydrogen Bonding : Indolenine derivatives participate in hydrogen bonding networks, as seen in crystal structures of related compounds .

Biological Activity

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one is a chemical compound with the molecular formula C14H18ClN. Its structure includes a chloro group and an indole derivative, which are significant for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18ClN

- Molecular Weight : 249.76 g/mol

- CAS Number : 92297-75-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and analgesic contexts. The indole structure is often associated with diverse pharmacological properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways.

- Analgesic Properties : It has been evaluated for pain relief potential.

The biological activity of this compound may involve interactions with specific receptors in the brain that are similar to those affected by known psychoactive substances. Further research is required to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

The structural similarities with other compounds can provide insights into its unique biological profile. A comparison is shown in the table below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-1-(1,3,3-trimethylindol-2-ylidene)pentan-2-one | Structure | Longer carbon chain; different biological activity profile |

| 1-(1,3-Dimethylindol-2-ylidene)propan-2-one | Structure | Lacks chlorine; potentially different reactivity |

| 7-Fluoroindole derivatives | Structure | Fluorine substitution; altered pharmacokinetics |

The presence of the chloro group in this compound may enhance its reactivity compared to others lacking halogen substituents.

Case Studies and Research Findings

Several studies have investigated the antiproliferative effects of related indole compounds. For instance:

- Antiproliferative Assays : Research on various indole derivatives has demonstrated significant activity against cancer cell lines. Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation.

- Mechanistic Insights : The mechanism of action for some indole derivatives involves the inhibition of EGFR signaling pathways and induction of apoptosis through caspase activation . This suggests that similar mechanisms may be at play for this compound.

Q & A

Q. Advanced

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Bacillus cereus (Gram-positive) and Candida albicans (fungal). MIC values <50 µg/mL indicate potency .

- Molecular Docking : Use MOE or AutoDock to predict binding affinity for indole-binding proteins (e.g., cytochrome P450) .

How are photophysical properties characterized for near-IR applications?

Q. Advanced

- UV-Vis-NIR Spectroscopy : Measure λₐbₛ in chloroform (e.g., 650–800 nm) with molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹).

- Fluorescence Quantum Yield : Compare to rhodamine B standard (Φₑ = 0.3–0.5) using integrating sphere methods .

What are common impurities in synthesis, and how are they identified?

Q. Basic

- HPLC-MS : Detect unreacted starting materials (e.g., 1,3,3-trimethylindoline, m/z 174.1) or chlorinated byproducts.

- TLC Monitoring : Use silica gel plates (hexane:EtOAc 4:1) with UV visualization (Rf = 0.5 for product) .

How does solvent polarity affect tautomeric equilibria?

Advanced

Polar aprotic solvents (e.g., DMSO) stabilize the enol form via H-bonding, while non-polar solvents (e.g., toluene) favor the keto tautomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.